1-Alaninechlamydocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

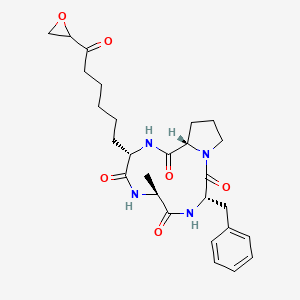

1-Alaninechlamydocin is an oligopeptide . It is a natural product found in Tolypocladium . It is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp .

Synthesis Analysis

The cyclic tetrapeptide this compound was purified from a Great Lakes-derived fungal isolate identified as a Tolypocladium sp . Its absolute configuration was determined using a combination of spectroscopic (1H−1H ROESY, ECD, and X-ray diffraction) and chemical (Marfey’s analysis) methods .Molecular Structure Analysis

The molecular formula of this compound is C27H36N4O6 . The molecular weight is 512.6 g/mol . The IUPAC name is (3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .Chemical Reactions Analysis

This compound showed potent antiproliferative/cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .Physical and Chemical Properties Analysis

The molecular weight of this compound is 512.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9 .Scientific Research Applications

Antiproliferative/Cytotoxic Activities in Cancer Cells : 1-Alaninechlamydocin, a cyclic tetrapeptide, was found to have potent antiproliferative and cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations. It induced G2/M cell cycle arrest and apoptosis in these cells. The study suggests that the inhibitory effects of this compound are primarily due to its role as a histone deacetylase (HDAC) inhibitor (Du et al., 2014).

Role in Herbicide Resistance : A separate study discovered a mutation in the psb A gene coding for the herbicide-binding protein in Chlamydomonas, which was resistant to herbicides. This mutation involved a substitution from alanine to valine at a specific codon, highlighting the importance of alanine in this context (Johanningmeier et al., 1987).

Metabolic Biomarkers in Prostate Cancer : A study on prostate cancer using 1H high-resolution magic angle spinning (HR‐MAS) spectroscopy of biopsy tissues identified alanine as a significant metabolic biomarker. The study demonstrated a significant increase in alanine concentration in biopsy tissue containing prostate cancer, suggesting its potential use in diagnostic applications (Tessem et al., 2008).

Applications in Biotechnological Production : Research has been conducted on the biotechnological production of alanine, including its role in microbial fermentation and its use as a substrate for the production of engineered thermoplastics. This highlights its potential applications in various industrial sectors (Zhou et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Alaninechlamydocin interacts with histone deacetylases (HDACs), inhibiting their activity . HDACs are important enzymes that regulate gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Cellular Effects

In cellular processes, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells, a human pancreatic cancer cell line . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of histone deacetylase (HDAC) activity . By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to less tightly wrapped DNA and changes in gene expression .

Metabolic Pathways

Given its role as an HDAC inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation and deacetylation .

Properties

IUPAC Name |

(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUPNOLDLHVTB-UKAZWLHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-alaninechlamydocin exert its antiproliferative effects?

A1: this compound exhibits potent antiproliferative activity, particularly against the human pancreatic cancer cell line MIA PaCa-2. This activity is attributed to its ability to induce G2/M cell cycle arrest and apoptosis. [] While the exact mechanism remains to be fully elucidated, research suggests that this compound primarily acts by inhibiting histone deacetylase (HDAC) activity. [] HDACs play a crucial role in regulating gene expression by modifying histone proteins, and their inhibition can disrupt cell cycle progression and induce programmed cell death in cancer cells.

Q2: What is known about the structure of this compound?

A2: this compound is a cyclic tetrapeptide, meaning it consists of four amino acids linked in a ring structure. [] While its planar structure was previously known, researchers have now determined its absolute configuration using various spectroscopic techniques, including 1H–1H ROESY, electronic circular dichroism (ECD), and X-ray diffraction, along with chemical methods like Marfey's analysis. [] This comprehensive analysis provides a detailed understanding of the molecule's three-dimensional structure, which is crucial for understanding its interactions with biological targets and designing potential analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)